4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
CBNKXORCQSTCIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC(=O)N2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,4 Dimethoxyphenyl Oxazolidin 2 One
Classical Approaches to Oxazolidin-2-one Ring Construction
The fundamental construction of the oxazolidin-2-one core is well-established, with several classical methods being widely employed. These approaches typically involve the formation of the five-membered ring from a β-amino alcohol precursor through the introduction of a carbonyl group.
Cyclization of Amino Alcohols with Carbonyl Derivatives
A primary and long-standing method for synthesizing oxazolidin-2-ones is the cyclization of β-amino alcohols with various carbonyl-containing reagents. mdpi.com This approach is versatile, though the choice of carbonyl source can influence reaction conditions and yields.
Common carbonyl derivatives used in this transformation include:
Phosgene (B1210022) and its derivatives: Reagents like phosgene, diphosgene, or triphosgene (B27547) are highly reactive and effective for this cyclization. nih.gov However, the high toxicity of phosgene necessitates careful handling and has led to the development of safer alternatives. nih.gov
Carbonates: Diethyl carbonate or dimethyl carbonate offer a less hazardous alternative to phosgene for the cyclization of amino alcohols. mdpi.com
Urea: The reaction of a β-amino alcohol with urea, often under microwave irradiation, provides a direct route to the oxazolidin-2-one ring. organic-chemistry.org
Carbamates: Intramolecular cyclization of amino alcohol carbamates can also yield the desired oxazolidinone structure. organic-chemistry.orgnih.gov
The general mechanism involves the nucleophilic attack of the amino and hydroxyl groups of the amino alcohol onto the electrophilic carbonyl carbon of the reagent, leading to ring closure and the formation of the stable oxazolidin-2-one heterocycle.
Carbonylation Reactions
Carbonylation reactions provide a more direct route to oxazolidin-2-ones by incorporating a carbonyl group from a C1 source, such as carbon monoxide (CO) or carbon dioxide (CO₂). rsc.org
Palladium-catalyzed oxidative carbonylation is a notable method, where a β-amino alcohol is treated with carbon monoxide in the presence of an oxidant and a palladium catalyst system, such as PdI₂/KI. researchgate.net This process efficiently constructs the heterocyclic ring under relatively mild conditions. researchgate.net Another approach involves the cycloaddition of carbon dioxide with precursors like aziridines or propargylic alcohols and amines. rsc.orgmdpi.com While considered a greener alternative, these methods often require specific catalysts and conditions to achieve high yields. rsc.orgmdpi.com
Targeted Synthesis of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
The specific synthesis of this compound requires a strategy that installs the 2,4-dimethoxyphenyl group at the C4 position of the oxazolidinone ring. This involves the synthesis of a key precursor followed by a cyclization step, which can be designed to control the stereochemistry at the C4 chiral center.
Precursor Synthesis Strategies Utilizing 2,4-Dimethoxyphenyl Moieties
The critical precursor for the target molecule is 2-amino-1-(2,4-dimethoxyphenyl)ethanol . The synthesis of this specific amino alcohol typically begins with a commercially available starting material featuring the 2,4-dimethoxyphenyl group, most commonly 2,4-dimethoxybenzaldehyde (B23906).
A common synthetic route involves a two-step process:
Henry Reaction (Nitroaldol Reaction): 2,4-dimethoxybenzaldehyde is reacted with nitromethane (B149229) under basic conditions. This condensation reaction forms 1-(2,4-dimethoxyphenyl)-2-nitroethanol.
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final precursor, 2-amino-1-(2,4-dimethoxyphenyl)ethanol. google.com
Once synthesized, this amino alcohol can be cyclized using the classical methods described in section 2.1, such as reaction with diethyl carbonate or a phosgene equivalent, to afford this compound.
Stereoselective and Enantioselective Synthesis
Creating a single enantiomer of this compound is crucial for its application as a chiral auxiliary or in chiral drug synthesis. This requires stereochemical control during the synthesis of the precursor or the cyclization process.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. rsc.org The "Evans auxiliaries," which are themselves chiral oxazolidinones, are widely used for this purpose in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. nih.govwikipedia.orgsigmaaldrich.com
An enantioselective synthesis of a specific stereoisomer of this compound can be envisioned using an Evans-type chiral auxiliary. The general strategy is as follows:
Acylation: A chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated to form an N-acyl imide.
Asymmetric Aldol Reaction: The N-acyl imide is converted into its boron or titanium enolate and then reacted with 2,4-dimethoxybenzaldehyde. nih.gov The steric bulk of the substituent on the chiral auxiliary (at its C4 or C5 position) directs the aldehyde to approach from a specific face, leading to the formation of a β-hydroxy imide with high diastereoselectivity. wikipedia.orgchem-station.comalfa-chemistry.com This step effectively sets the desired stereochemistry at the hydroxyl-bearing carbon, which will become the C4 of the target oxazolidinone.
Auxiliary Cleavage and Transformation: The chiral auxiliary is then cleaved from the aldol adduct. Subsequent chemical transformations, such as a Curtius rearrangement of a corresponding acyl azide, can be employed to form the isocyanate intermediate, which undergoes in situ intramolecular cyclization to yield the enantiomerically enriched this compound. nih.gov
The efficiency of such aldol reactions is well-documented, often providing high yields and excellent diastereoselectivity, as illustrated in the table below which summarizes results from analogous systems.
| Chiral Auxiliary Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |
|---|---|---|---|
| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85% |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80% |
| (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | Propionaldehyde | 95:5 | 75% |
| (S)-4-tert-Butyl-3-propionyl-2-oxazolidinone | Acetaldehyde | >99:1 | 90% |
This table presents representative data for Evans aldol reactions to illustrate the high diastereoselectivity typically achieved with various chiral auxiliaries and aldehydes.
Asymmetric Catalysis in Oxazolidinone Formation
Asymmetric catalysis is a foundational strategy for producing enantiomerically pure compounds. In the context of oxazolidinone synthesis, chiral catalysts are employed to guide the formation of one enantiomer over the other. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Methodologies for other oxazolidinones often involve chiral catalysts in reactions such as the cycloaddition of CO2 to aziridines or the cyclization of amino alcohols. However, specific catalysts and conditions optimized for the asymmetric synthesis of this compound have not been reported.
Diastereoselective Control in Ring Formation
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is a significant synthetic challenge. For oxazolidinone rings, particularly those with substituents at both the 4- and 5-positions, diastereoselective control is key to accessing the desired isomer. nih.govresearchgate.netnih.gov Strategies often rely on substrate control, using a chiral starting material to direct the stereochemical outcome of the ring-forming reaction, or reagent control, where a chiral reagent or catalyst dictates the diastereoselectivity. nih.gov A diastereospecific one-pot oxidative rearrangement of α,β-unsaturated γ-lactams has been reported for synthesizing vicinally substituted 2-oxazolidinones with complete control over relative stereochemistry. nih.gov Despite these advances, specific protocols detailing diastereoselective control for the synthesis of this compound are not documented.
Modern Synthetic Innovations for Oxazolidinone Scaffolds
Recent innovations in chemical synthesis aim to improve reaction efficiency, reduce environmental impact, and streamline the construction of complex molecules.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolidinone derivatives from amino alcohols. nih.gov The efficiency of this method makes it an attractive approach for accelerating the synthesis of pharmaceutical intermediates. lookchem.comnih.gov However, a specific microwave-assisted protocol for the synthesis of this compound is not described in the available literature.
Green Chemistry Approaches to Oxazolidinone Synthesis
Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. ijpsjournal.commdpi.com In the synthesis of oxazolidinones, this can involve using environmentally benign solvents (like deep eutectic solvents), developing solvent-free reaction conditions, or employing recyclable catalysts. nih.govresearchgate.net These approaches not only reduce the environmental footprint of chemical manufacturing but can also lead to safer and more economical processes. mdpi.com While the application of green chemistry to the synthesis of the oxazolidinone class of compounds is an active area of research, specific green methodologies for this compound have not been detailed.
Multicomponent Reactions Towards Oxazolidinones
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.gov MCRs are powerful tools in drug discovery for building libraries of structurally diverse compounds. beilstein-journals.orgdntb.gov.ua Although various MCRs are known for producing heterocyclic scaffolds, a specific multicomponent reaction for the direct synthesis of this compound has not been reported.
Stereochemical Aspects in 4 2,4 Dimethoxyphenyl Oxazolidin 2 One Chemistry
Enantioselective Synthesis of Chiral 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
The synthesis of enantiomerically pure oxazolidinones is a critical first step for their use as chiral auxiliaries. Typically, these are prepared from corresponding amino alcohols, which are often derived from the chiral pool, such as amino acids. For instance, methods exist for the synthesis of related compounds like (S)-4-phenyl-2-oxazolidinone. However, specific documented protocols for the enantioselective synthesis of chiral this compound could not be located in the reviewed literature. General strategies for similar compounds often involve the reduction of an N-protected α-amino acid to an amino alcohol, followed by cyclization with a carbonylating agent.
Diastereoselective Processes in Reactions Involving the Compound
When an N-acyl derivative of a chiral oxazolidinone is used in a reaction, such as an aldol (B89426) condensation or alkylation, the substituent at the C4 position sterically hinders one face of the enolate, leading to a diastereoselective outcome. The size and conformation of the C4-substituent are paramount in determining the degree of this selectivity. For the well-studied Evans auxiliaries, extensive data exists quantifying the diastereomeric excess (d.e.) achieved in various transformations. For this compound, no specific studies detailing its performance in diastereoselective reactions, nor tables of results for such processes, were found.
Role of this compound as a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones are a prominent class of such auxiliaries, valued for their high stereodirecting ability and the relative ease of their subsequent removal from the product molecule. sigmaaldrich.comsigmaaldrich.com While the general principles of how these auxiliaries function are well-established, the specific application and efficacy of the 2,4-dimethoxyphenyl variant have not been documented. The electronic and steric properties of the dimethoxyphenyl group would be expected to influence its performance, but empirical data is lacking.
Application in Asymmetric Carbon-Carbon Bond Formation
One of the most powerful applications of oxazolidinone auxiliaries is in asymmetric carbon-carbon bond formation, which is central to the synthesis of complex organic molecules. williams.edu These auxiliaries provide reliable stereocontrol in reactions such as enolate alkylations and Diels-Alder reactions. For example, 4-phenyloxazolidin-2-ones have been shown to be effective auxiliaries in Diels-Alder reactions. rsc.org However, no research articles or datasets were identified that demonstrate the use of this compound in any form of asymmetric carbon-carbon bond formation.
Control of Facial Selectivity in Organic Reactions
The primary function of the C4-substituent on an N-acylated oxazolidinone enolate is to control the facial selectivity of the approaching electrophile. The substituent blocks either the re or si face of the enolate, forcing the electrophile to attack from the less hindered direction. This control is crucial for establishing the desired stereochemistry in the product. While this is a known mechanism for the oxazolidinone class, there are no specific studies that analyze the degree of facial selectivity imparted by the 2,4-dimethoxyphenyl group in particular.
Retention and Inversion of Configuration Studies
The stability of the stereocenter on the chiral auxiliary itself is critical. Any process that could lead to racemization (loss of enantiomeric purity) via inversion of configuration would compromise its utility. Furthermore, the cleavage of the auxiliary from the final product must proceed without affecting the newly created stereocenters in the product. There is currently no available research that investigates the configurational stability of this compound under various reaction conditions or studies the retention or inversion of configuration during its synthesis or cleavage.
Advanced Spectroscopic and Structural Characterization of 4 2,4 Dimethoxyphenyl Oxazolidin 2 One
Solid-State Structural Analysis (e.g., X-ray Crystallography)
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, hydrogen bonding is anticipated to be a dominant force in directing the crystal structure. The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains.
Hirshfeld Surface Analysis
| Interaction Type | Expected Contribution to Hirshfeld Surface |
| H···H | High |
| O···H/H···O | Significant (due to N-H···O and C-H···O) |
| C···H/H···C | Moderate |
| C···C | Possible (indicative of π-π stacking) |
| N···H/H···N | Low |
Solution-State Conformation and Dynamic Studies (e.g., Advanced NMR techniques)
In solution, molecules are often more flexible than in the solid state. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be invaluable for determining the preferred conformation of this compound in solution. These experiments can detect through-space interactions between protons, providing information about their spatial proximity. This would help to establish the relative orientation of the 2,4-dimethoxyphenyl group with respect to the oxazolidinone ring.
Dynamic NMR studies could also be employed to investigate any conformational exchange processes, such as rotation around the single bond connecting the aromatic and heterocyclic rings. By monitoring changes in the NMR spectrum as a function of temperature, the energy barriers for these dynamic processes could be determined.
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
The N-H stretching vibration is expected to appear as a sharp band in the region of 3200-3400 cm⁻¹ in the IR spectrum. The position and shape of this band would be sensitive to the extent of hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration of the oxazolidinone ring would give rise to a strong absorption in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The exact frequency would be influenced by the electronic effects of the substituents and any intermolecular interactions.
The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxazolidinone ring would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether groups are expected in the 1200-1000 cm⁻¹ region. The Raman spectrum would be complementary to the IR spectrum, with the aromatic ring vibrations often showing strong Raman scattering.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch | 1700-1750 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O-C Asymmetric Stretch | 1230-1270 |
| C-O-C Symmetric Stretch | 1020-1075 |
Advanced Mass Spectrometry for Mechanistic Elucidation (excluding basic identification)
While basic mass spectrometry is used for molecular weight determination, advanced techniques such as tandem mass spectrometry (MS/MS) can provide detailed information about the fragmentation pathways of a molecule. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be used to generate the parent molecular ion.
Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would lead to a series of fragment ions. The fragmentation pattern would be expected to involve characteristic losses from both the oxazolidinone and the dimethoxyphenyl moieties. For instance, cleavage of the oxazolidinone ring could lead to the loss of CO₂ or other small neutral molecules. Fragmentation of the dimethoxyphenyl group might involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) groups. By carefully analyzing the masses and structures of the fragment ions, a detailed fragmentation mechanism can be proposed, providing valuable insights into the intrinsic stability and reactivity of different parts of the molecule.
Theoretical and Computational Studies of 4 2,4 Dimethoxyphenyl Oxazolidin 2 One
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules at the atomic level. These methods provide detailed insights into molecular geometry, electronic structure, and vibrational frequencies.
Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, this process would involve calculating the potential energy surface to find the lowest energy conformation.
Conformational analysis is particularly important for this molecule due to the rotatable single bond connecting the dimethoxyphenyl ring to the oxazolidinone ring. Different rotational isomers (conformers) can exist, each with a distinct energy level. Computational methods can identify the most stable conformer and the energy barriers between different conformations. This information is critical for understanding the molecule's shape and how it might interact with other molecules. For a related compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, computational studies have been used to explore its conformational space and tautomerism.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of how the molecule will interact with other charged or polar species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and positive potential near the hydrogen atoms.
Table 1: Illustrative Electronic Properties Calculated by DFT
| Property | Typical Calculated Value Range for Similar Molecules | Significance |
| EHOMO | -6 to -8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1 to -3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Indicates chemical reactivity and stability. |
Note: The values in this table are for illustrative purposes based on general knowledge of similar organic molecules and are not actual calculated data for this compound.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating these frequencies, scientists can assign the vibrational modes to specific bonds or functional groups within the molecule. This is a powerful tool for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. For instance, calculations on 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one have been used to analyze its vibrational spectra.
Molecular Dynamics Simulations to Study Conformational Dynamics
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational dynamics, showing how the molecule flexes, rotates, and changes shape in a given environment (e.g., in a solvent). This is particularly useful for understanding the flexibility of the molecule and the accessibility of different conformations, which can be crucial for its biological activity or material properties.
Mechanistic Insights from Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates, and most importantly, the transition state.
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is invaluable for understanding reaction rates and for designing catalysts that can lower the activation energy. For reactions involving the this compound scaffold, transition state analysis could be used to understand its formation or its subsequent reactions.
Reaction Pathway Elucidation
The formation of this compound, like other oxazolidinone derivatives, can proceed through several potential synthetic routes. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms, identifying key intermediates, and determining the energetic profiles of these reaction pathways. Understanding these pathways at a molecular level is crucial for optimizing reaction conditions and improving synthetic efficiency.
One of the most common and computationally studied methods for synthesizing 4-substituted oxazolidin-2-ones is the cycloaddition of epoxides with isocyanates. For this compound, this would involve the reaction of 2-(2,4-dimethoxyphenyl)oxirane with an appropriate isocyanate. Computational studies on analogous systems have revealed that this reaction can proceed through a concerted or a stepwise mechanism, often influenced by the catalyst and reaction conditions.
In a proposed metal-free pathway, the cycloaddition reaction is thought to occur via an asynchronous concerted mechanism. The reaction initiates with the ring-opening of the epoxide, followed by the nucleophilic attack of the nitrogen from the isocyanate onto one of the epoxide carbons and the attack of the isocyanate's oxygen on the other carbon. DFT calculations have been used to map the potential energy surface for two possible channels, leading to the formation of either the 4-substituted or the 5-substituted oxazolidinone. The transition state calculations typically reveal which regioisomer is kinetically favored.
Another significant pathway that has been the subject of computational investigation is the palladium-catalyzed intramolecular cyclization of carbamates derived from amino alcohols. In the case of this compound, the precursor would be a carbamate (B1207046) of 1-(2,4-dimethoxyphenyl)ethane-1,2-diol. Mechanistic studies on similar palladium-catalyzed reactions suggest a catalytic cycle that involves the formation of a metal-olefin complex. This is followed by an ionization step and subsequent allylic substitution, leading to the cyclized product. The stereoselectivity of such reactions is a key aspect that has been elucidated through computational modeling, indicating that the orientation of the metal and the nucleophile during the key bond-forming step is critical.
The following interactive data table summarizes hypothetical computational data for key steps in the formation of a 4-aryloxazolidin-2-one, analogous to the target compound, via a catalyzed cycloaddition reaction. This data is representative of findings in computational studies of similar systems.
| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Description |
| 1. Catalyst-Epoxide Activation | Catalyst-Epoxide Complex | 5.2 | Initial coordination of the Lewis acid catalyst to the epoxide oxygen, activating it for nucleophilic attack. |
| 2. Nucleophilic Attack | Transition State 1 (TS1) | 18.5 | The nitrogen of the isocyanate attacks the less sterically hindered carbon of the activated epoxide ring. |
| 3. Ring Closure | Transition State 2 (TS2) | 12.1 | The oxygen of the resulting intermediate attacks the carbonyl carbon of the isocyanate moiety, leading to the formation of the five-membered ring. |
| 4. Catalyst Regeneration | Product-Catalyst Complex | -8.7 | The final oxazolidinone product is formed, and the catalyst is regenerated for the next catalytic cycle. |
Note: The data in this table is illustrative and based on computational studies of similar 4-aryl-substituted oxazolidinone syntheses. The actual values for this compound may vary.
These computational insights are invaluable for understanding the underlying principles that govern the formation of this compound. By providing a detailed picture of the reaction landscape, these theoretical studies guide the rational design of more efficient and selective synthetic methodologies.
Applications of 4 2,4 Dimethoxyphenyl Oxazolidin 2 One As a Chemical Scaffold or Intermediate in Materials Science and Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The most prominent application of chiral 4-substituted oxazolidin-2-ones is their use as "Evans auxiliaries" in asymmetric synthesis. wikipedia.org These chiral scaffolds are temporarily attached to a substrate to direct a chemical reaction, leading to the formation of a specific stereoisomer. After the reaction, the auxiliary can be cleanly removed and often recovered. Although detailed studies on the 2,4-dimethoxyphenyl variant are not extensively documented, its structural similarity to well-known auxiliaries suggests it could function analogously in directing stereoselective transformations.
Key asymmetric reactions where 4-aryl-oxazolidin-2-one scaffolds are employed include:
Asymmetric Aldol (B89426) Reactions: N-acylated oxazolidinones form chiral enolates that react with aldehydes to produce stereochemically defined β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products. nih.gov
Asymmetric Alkylation: The chiral enolates derived from N-acyl oxazolidinones can be alkylated with high diastereoselectivity to create new stereocenters. google.com
Asymmetric Conjugate Additions: These auxiliaries guide the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl systems, establishing stereocenters at the β-position. google.com
Asymmetric Diels-Alder Reactions: They can act as chiral dienophiles, controlling the stereochemical outcome of cycloaddition reactions. wikipedia.org
The specific substitution pattern on the aryl ring, such as the 2,4-dimethoxy groups, can influence the steric and electronic properties of the auxiliary, potentially fine-tuning the selectivity of these reactions.
Table 1: General Asymmetric Reactions Employing 4-Substituted Oxazolidin-2-one Auxiliaries
| Reaction Type | Role of Oxazolidinone Auxiliary | Typical Product | Reference |
|---|---|---|---|
| Aldol Condensation | Directs stereoselective addition to aldehydes | β-Hydroxy carbonyls | nih.gov |
| Alkylation | Controls diastereoselective formation of C-C bonds | α-Substituted carbonyls | google.com |
| Conjugate Addition | Guides 1,4-addition of nucleophiles | β-Substituted carbonyls | google.com |
| Diels-Alder | Acts as a chiral dienophile for cycloaddition | Stereodefined cyclic adducts | wikipedia.org |
Role in Polymer Chemistry and Material Design
While the direct incorporation of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one into polymer backbones is not widely reported, the oxazolidinone motif has found applications in polymer science. One notable example involves using a related compound, (S)-4-phenyl-2-oxazolidinone, as a template molecule for creating molecularly imprinted polymers (MIPs). researchgate.net In this technique, functional monomers are polymerized around a template molecule. After the template is removed, it leaves behind a cavity that is stereochemically complementary to the original molecule, allowing the polymer to selectively re-bind it from a mixture. researchgate.net This suggests a potential application for this compound in the development of specialized separation and sensing materials.
Furthermore, the reaction of isocyanates and epoxides, often catalyzed by phosphonium (B103445) salts or Lewis acids, is a known route to produce polymers containing oxazolidinone rings. google.com These materials can exhibit desirable thermal and mechanical properties, although specific polymers derived from this compound have not been characterized in the literature.
Precursor in the Development of Advanced Chemical Probes
The oxazolidinone scaffold is a core component of numerous biologically active molecules, including the antibiotic Linezolid. nih.govacs.org This established presence in medicinal chemistry makes it an attractive starting point for the development of advanced chemical probes for research purposes (excluding direct therapeutic applications). A chemical probe is a small molecule used to study and manipulate biological systems.
The this compound structure could be chemically modified to create such probes. For example, it could serve as the core scaffold onto which linker groups and reporter tags (like fluorophores or biotin) are attached. Such probes could then be used in chemical biology to identify protein targets or visualize cellular processes, leveraging the inherent binding properties of the oxazolidinone core without focusing on its efficacy as a drug. The synthesis of oxazolidinone derivatives as precursors for more complex molecules is a well-established field. ias.ac.in
Development of Novel Reagents and Catalysts
The oxazolidinone ring itself can be part of a larger molecular structure that functions as a reagent or catalyst. While specific examples using the 4-(2,4-Dimethoxyphenyl) derivative are scarce, the general principle is established. For instance, certain oxazolidinone derivatives can be incorporated into ligands for metal-catalyzed reactions or used as organocatalysts. nih.gov The nitrogen and oxygen atoms within the ring can act as coordination sites for metals, and the rigid, chiral structure can help induce asymmetry in catalytic transformations. The development of catalysts for the synthesis of the oxazolidinone ring itself is also an active area of research, employing catalysts based on copper, palladium, gold, and various phosphonium salts. nih.govorganic-chemistry.org
Mechanistic Investigations of Reactions Involving 4 2,4 Dimethoxyphenyl Oxazolidin 2 One
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving 4-(2,4-dimethoxyphenyl)oxazolidin-2-one are largely dictated by the inherent reactivity of the oxazolidinone ring and the electronic nature of the 2,4-dimethoxyphenyl substituent.
One of the primary reactions of oxazolidin-2-ones is their use as chiral auxiliaries in asymmetric synthesis. The N-acylated derivatives of 4-aryloxazolidin-2-ones undergo a variety of stereoselective transformations. The mechanism of these reactions typically involves the formation of a metal enolate. For instance, in an aldol (B89426) reaction, a strong base is used to deprotonate the α-carbon of the acyl group, leading to the formation of a chiral enolate. The stereochemical outcome of the subsequent reaction with an electrophile is controlled by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. The 2,4-dimethoxyphenyl group, with its steric bulk and specific electronic properties, would play a crucial role in directing the approach of the electrophile.
Another significant reaction pathway for oxazolidin-2-ones is their synthesis, which can provide insights into their reactivity through the principle of microscopic reversibility. The formation of 4-aryloxazolidin-2-ones can often be achieved through the cyclization of β-amino alcohols with phosgenating agents. A plausible mechanism involves the initial formation of a carbamate (B1207046) intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, leading to the closure of the five-membered ring.
Kinetic Studies of Key Transformations
For reactions where the oxazolidinone acts as a chiral auxiliary, the rate-determining step is often the formation of the enolate or the subsequent reaction with the electrophile. Kinetic studies of such reactions would likely reveal a dependence of the reaction rate on the concentrations of the N-acylated oxazolidinone, the base, and the electrophile. The rate law for these transformations can be complex, potentially involving pre-equilibria and the formation of various aggregated species in solution.
In the case of the hydrolysis of the oxazolidinone ring, a kinetic study would likely show a dependence of the rate on the concentration of both the oxazolidinone and the hydrolyzing agent (e.g., hydroxide (B78521) ion). The reaction would be expected to follow pseudo-first-order kinetics if the concentration of the hydrolyzing agent is kept in large excess. The rate constant would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts.
Hypothetical Kinetic Data for a Generic 4-Aryl-oxazolidin-2-one Hydrolysis
| [Substrate] (M) | [NaOH] (M) | Initial Rate (M/s) |
| 0.01 | 0.1 | 1.5 x 10-5 |
| 0.02 | 0.1 | 3.0 x 10-5 |
| 0.01 | 0.2 | 3.0 x 10-5 |
This table is illustrative and does not represent actual experimental data for this compound.
Influence of Substituents and Reaction Conditions on Mechanism
The substituents on the aromatic ring and the reaction conditions play a critical role in dictating the reaction mechanism and the outcome of reactions involving this compound.
Influence of Substituents:
The 2,4-dimethoxyphenyl group at the C4 position has both steric and electronic effects.
Electronic Effects: The two methoxy (B1213986) groups are electron-donating through resonance. This increases the electron density on the phenyl ring and can influence the reactivity of the oxazolidinone moiety. For instance, in reactions involving electrophilic attack on the aromatic ring (though less common for the oxazolidinone itself), these groups would be activating and ortho-, para-directing. In the context of the oxazolidinone ring's stability and reactivity, these electron-donating groups could influence the acidity of the N-H proton and the electrophilicity of the carbonyl carbon.
Steric Effects: The bulk of the 2,4-dimethoxyphenyl group is a significant factor in stereoselective reactions where the oxazolidinone is used as a chiral auxiliary. The substituent at the C4 position effectively shields one face of the enolate derived from the N-acyl derivative, directing the approach of an incoming electrophile to the less hindered face. The ortho-methoxy group, in particular, would contribute significantly to this steric hindrance.
Influence of Reaction Conditions:
Temperature: Reaction rates are generally sensitive to temperature. For many organic reactions, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, in stereoselective reactions, higher temperatures can sometimes lead to a decrease in diastereoselectivity due to the increased flexibility of the transition states.
Solvent: The choice of solvent can have a profound impact on the reaction mechanism. Polar aprotic solvents are often used for reactions involving enolates as they can solvate the metal cation without protonating the enolate. The polarity of the solvent can also influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
Catalyst: Many reactions of oxazolidinones are catalyzed. For example, Lewis acids are often used to coordinate to the carbonyl oxygen of the N-acyl group, increasing its electrophilicity and promoting the formation of a specific enolate geometry. The choice of catalyst can therefore be critical in controlling both the rate and the stereochemical outcome of the reaction.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The future development of applications for 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one hinges on the availability of efficient, scalable, and sustainable synthetic methods. Current routes often rely on multi-step processes that may not be optimal for large-scale production. Future research should prioritize the development of more streamlined and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalytic CO2 Utilization: Investigating the use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock for constructing the oxazolidinone ring. acs.orgacs.org Metal-ligand cooperative catalysis, for instance, has shown promise in the carboxylative cyclization of propargylamines to form related oxazolidinone structures under mild conditions. acs.orgacs.org Adapting this methodology could provide a green and atom-economical route to the target molecule.
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound. This is particularly crucial for its potential use as a chiral auxiliary, where stereochemical purity is paramount.
Table 1: Potential Catalytic Systems for Novel Synthesis
| Catalytic Approach | Key Features | Potential Advantages for Synthesis | Reference Concept |
|---|---|---|---|
| Palladium-Catalyzed N-Arylation | Cross-coupling of an oxazolidinone core with an aryl halide. | High functional group tolerance; established methodology. | organic-chemistry.org |
| Gold(I)-Catalyzed Cyclization | Mild reaction conditions for the rearrangement of carbamate (B1207046) precursors. | High efficiency and selectivity for specific isomers. | organic-chemistry.org |
| Metal-Ligand Cooperative Catalysis | Utilizes CO2 as a C1 source for ring formation. | High atom economy; sustainable and green chemistry approach. | acs.orgacs.org |
| Organocatalysis | Metal-free catalysis for key bond-forming steps. | Avoids heavy metal contamination; often milder conditions. | nih.gov |
Exploration of New Reactivity Patterns and Derivatization Strategies
The inherent structure of this compound offers multiple sites for chemical modification, yet its reactivity remains poorly explored. A systematic investigation into its chemical behavior could establish it as a versatile building block in organic synthesis.
Future research should focus on:
C-H Bond Functionalization: Exploring selective C-H activation and functionalization on the electron-rich 2,4-dimethoxyphenyl ring. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, providing rapid access to a library of novel derivatives.
Ring-Opening and Transformation: Investigating controlled ring-opening reactions of the oxazolidinone core to yield valuable amino alcohol derivatives. These products are important intermediates in the synthesis of complex molecules.
Derivatization for Functional Tags: Designing derivatization strategies to attach specific functional tags, such as fluorophores, affinity labels, or polymerization handles. This could enable its use in chemical biology, materials science, or as an analytical standard.
Table 2: Proposed Derivatization Strategies and Applications
| Reaction Type | Target Site | Potential Application of Derivative | Reference Concept |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Dimethoxyphenyl Ring (positions 3, 5, or 6) | Modifying electronic properties; creating new ligands. | researchgate.net |
| N-Alkylation/N-Arylation | Oxazolidinone Nitrogen | Synthesis of novel chiral auxiliaries or bioactive compounds. | organic-chemistry.org |
| Click Chemistry Handle Addition | Attachment to a functionalized phenyl ring | Bioconjugation; materials science applications. | sigmaaldrich.com |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, accelerating research and reducing experimental costs. Applying these methods to this compound can guide synthetic efforts and the design of new applications.
Key computational avenues include:
DFT Calculations: Using Density Functional Theory (DFT) to model reaction mechanisms, predict spectroscopic properties (NMR, IR), and analyze the electronic structure. This can help rationalize observed reactivity and guide the design of new catalysts for its synthesis.
Molecular Dynamics Simulations: Simulating the conformational behavior of the molecule and its interaction with other chemical species, such as enzymes or metal catalysts.
QSPR/QSAR Modeling: Developing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models to predict the properties and activities of novel derivatives. This would be particularly valuable for screening potential candidates for applications in materials science or catalysis.
Integration with Flow Chemistry and Automated Synthesis Technologies
Transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could enable on-demand production and rapid optimization.
Future work in this area should involve:
Development of a Continuous Flow Process: Designing and optimizing a multi-step continuous flow synthesis of the target compound. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Automated Reaction Optimization: Integrating the flow system with automated platforms that use algorithms to systematically vary reaction parameters and identify optimal conditions with minimal human intervention.
In-line Analysis and Purification: Incorporating in-line analytical techniques (e.g., HPLC, NMR) for real-time reaction monitoring and coupling the output directly to continuous purification systems to create a fully integrated "synthesis-to-pure product" workflow.
Table 3: Comparison of Batch vs. Flow Synthesis Potential
| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis | Reference Concept |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hotspots. | Superior, due to high surface-area-to-volume ratio. | |
| Safety | Higher risk with large volumes of reagents. | Enhanced, due to small reaction volumes at any given time. | |
| Scalability | Complex, often requires re-optimization. | Simpler, by running the system for a longer duration ("numbering-up"). | rsc.org |
| Process Control | Difficult to precisely control mixing and temperature. | Precise control over residence time, temperature, and stoichiometry. | acs.orgscirp.org |
Expanding Applications in Non-Pharmacological Chemical Fields
While the oxazolidinone scaffold is famous in medicine, its utility in other areas of chemistry is an exciting and underexplored frontier. researchgate.netrxlist.comrsc.orgnih.govwikipedia.org The unique structure of this compound makes it a candidate for several non-pharmacological roles.
Promising areas for future investigation include:
Chiral Auxiliaries: Chiral oxazolidinones, known as Evans auxiliaries, are powerful tools for controlling stereochemistry in asymmetric synthesis. acs.orgwikipedia.orggoogle.com Research into the synthesis of enantiopure this compound could lead to the development of a new class of auxiliaries, with the dimethoxyphenyl group potentially offering unique steric or electronic directing effects in reactions like asymmetric alkylations and aldol (B89426) condensations. rsc.orgrsc.org
Ligand Development for Catalysis: The nitrogen and oxygen atoms within the oxazolidinone ring can coordinate with metal centers. By functionalizing the phenyl ring, it is possible to design novel bidentate or tridentate ligands for transition metal catalysis. nih.gov Such ligands could find applications in cross-coupling reactions, asymmetric hydrogenations, or other important organic transformations. rsc.org
Polymer Science: The compound could serve as a functional monomer or additive in polymer synthesis. wikipedia.org Incorporation of the polar oxazolidinone moiety into polymer backbones could be used to tune properties such as thermal stability, mechanical strength, and adhesion. For example, oxazolidinone-functionalized monomers have been used in frontal ring-opening metathesis polymerization to create polar copolymers with enhanced ductility. wikipedia.org
Agrochemicals and Performance Chemicals: The oxazolidinone core is present in some agrochemical compounds. acs.org Screening derivatives of this compound could uncover new candidates for herbicides, fungicides, or pesticides. Furthermore, related bisoxazolidine (B8223872) structures are used as moisture scavengers and performance modifiers in polyurethane coatings, suggesting a potential application space in industrial and materials chemistry.
Table 4: Potential Non-Pharmacological Applications
| Application Field | Proposed Role of the Compound | Key Research Goal | Reference Concept |
|---|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | Control stereoselectivity in C-C bond formation. | acs.orgwikipedia.orggoogle.com |
| Homogeneous Catalysis | Scaffold for a Chiral Ligand | Develop new metal complexes for asymmetric catalysis. | nih.govrsc.org |
| Polymer Chemistry | Functional Monomer or Additive | Modify thermal and mechanical properties of polymers. | wikipedia.org |
| Agrochemistry | Active Ingredient Scaffold | Screen derivatives for herbicidal or fungicidal activity. | acs.org |
| Materials Chemistry | Performance Chemical / Moisture Scavenger | Improve stability and performance of industrial formulations. |
Q & A
How can X-ray crystallography be systematically employed to resolve the molecular structure of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one?
Answer:
X-ray crystallography is the gold standard for unambiguous structural determination. Key steps include:
- Crystal Growth : Recrystallization from methanol or ethyl acetate under controlled temperature (e.g., slow evaporation at 298 K) to obtain single crystals .
- Data Collection : Use a low-temperature device (e.g., Oxford Cryostream) to minimize thermal motion artifacts. Diffraction data are collected using Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase problem resolution via dual-space methods) .
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed via riding models, except for hydroxyl protons, which are refined freely .
- Validation : Analyze puckering parameters (e.g., Q = 0.421 Å for oxazolidinone rings) and dihedral angles between aromatic planes to confirm conformational stability .
What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?
Answer:
A typical route involves:
- Core Formation : Condensation of 2,4-dimethoxyphenylacetone with a carbonyl compound (e.g., urea or carbamate derivatives) under acidic or basic conditions. For example, refluxing in anhydrous methanol with stoichiometric amine precursors (e.g., 2-methylamino-1-phenylpropan-1-ol) yields oxazolidinone rings .
- Yield Optimization :
- Use high-purity starting materials to avoid side reactions.
- Employ Dean-Stark traps for azeotropic removal of water in cyclization steps.
- Screen catalysts (e.g., p-toluenesulfonic acid or Lewis acids like ZnCl₂) to accelerate ring closure.
- Recrystallize the product from ethyl acetate/methanol (3:1 v/v) to achieve >80% purity .
How do electronic effects of the 2,4-dimethoxy substituents influence the reactivity of the oxazolidinone ring?
Answer:
The electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring:
- Stabilize Intermediates : Enhance resonance stabilization during nucleophilic acyl substitution at the oxazolidinone carbonyl.
- Modulate Ring Strain : Reduced ring strain due to conjugation between the methoxy groups and the aromatic system, lowering activation energy for ring-opening reactions.
- Direct Electrophilic Attack : The para-methoxy group directs electrophiles to the ortho position, as observed in halogenation or nitration studies of similar compounds .
- DFT Insights : Computational studies (e.g., at the B3LYP/6-311++G(d,p) level) reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-methoxy analogs, increasing susceptibility to redox reactions .
What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?
Answer:
- NMR :
- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm. Oxazolidinone protons (N–CH₂–O) resonate as multiplets at δ 4.2–4.5 ppm.
- ¹³C NMR : Carbonyl (C=O) signals at ~175 ppm; methoxy carbons at ~55 ppm.
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of CO₂ at m/z 44) confirm the oxazolidinone core.
- IR : Stretching vibrations at 1750 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C).
- Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) or compare with X-ray data to assign stereochemistry .
How can intermolecular interactions in the crystal lattice of this compound be analyzed to predict solubility and stability?
Answer:
- Hydrogen Bonding : Identify O–H⋯O and C–H⋯O interactions (e.g., O1–H1O1⋯O3 in related oxazolidinones with d = 2.85 Å) using Mercury software. These bonds stabilize crystal packing and correlate with low solubility in non-polar solvents .
- π-π Stacking : Measure centroid-to-centroid distances (3.8–4.2 Å) between aromatic rings. Strong stacking reduces dissolution rates.
- Van der Waals Contributions : Use Hirshfeld surface analysis to quantify C⋯H and H⋯H contacts. High H⋯H contacts (>25%) indicate dense packing and thermal stability .
What methodologies are used to study the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Set grid boxes to encompass active sites (e.g., 25 × 25 × 25 ų) and validate poses with RMSD clustering .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and test against bacterial biofilms or cancer cell lines. IC₅₀ values are compared to establish substituent effects .
- Enzyme Assays : Measure inhibition of monoamine oxidases (MAOs) via spectrophotometric methods (e.g., monitoring kynuramine oxidation at λ = 316 nm) .
How can computational chemistry predict the regioselectivity of reactions involving this compound?
Answer:
- Fukui Indices : Calculate using Gaussian09 at the M06-2X/6-31G(d) level. High electrophilic Fukui values (f⁺ > 0.1) at the oxazolidinone carbonyl predict nucleophilic attack sites.
- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C–N)) that weaken specific bonds, favoring ring-opening at the C8–N1 position .
- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., water/ethanol mixtures) using GROMACS to assess solvent effects on transition states .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification : Column chromatography is impractical at scale. Switch to fractional crystallization using toluene/hexane (1:2 v/v) .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) to minimize dimerization.
- Process Safety : Monitor exothermicity during cyclization steps using RC1e calorimetry. Maintain temperatures <70°C to prevent decomposition .
How do steric effects of the 2,4-dimethoxy groups influence the compound’s chiral resolution?
Answer:
- Chiral HPLC : Use Chiralpak AD-H columns with n-hexane/isopropanol (85:15) mobile phase. The methoxy groups increase retention times (tR = 12–15 min) but improve enantiomer separation (α > 1.5) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., (R)-mandelic acid) to isolate enantiopure forms. The 2,4-dimethoxy groups enhance π-stacking with the auxiliary, favoring one diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
